molecular formula C53H50O6 B1447140 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose CAS No. 39687-22-4

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Cat. No. B1447140
CAS RN: 39687-22-4
M. Wt: 783 g/mol
InChI Key: GWEFKLSXFOMSCJ-JGXHNEAVSA-N
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Description

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate that is commonly used in organic chemistry and material science research. It is widely used in the research and development of drugs targeting various diseases, including cancer, diabetes, and Alzheimer’s . Its remarkable properties make it a tool for studying carbohydrate chemistry and biological interactions related to glucose metabolism .


Synthesis Analysis

This compound is a pivotal bridge in the synthesis of carbohydrates, glycosides, and glycoconjugates, assuming a role in the advancement of research on interventions against a myriad of pathologies, encompassing cancer, diabetes, and cardiovascular maladies .


Molecular Structure Analysis

The IUPAC name of this compound is (2R,3R,4S,5S,6R)-2,3,4,5-tetrakis (phenylmethoxy)-6- (trityloxymethyl)oxane . The molecular formula is C53H50O6 and the molecular weight is 782.96 .


Chemical Reactions Analysis

This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It is also used in the research and development of drugs targeting various diseases .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 64-69 °C . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The storage temperature is −20°C .

Scientific Research Applications

  • Synthesis of Oligosaccharides : This compound is used in synthesizing galabiosides and other oligosaccharides. For example, Ohlsson and Magnusson (2000) demonstrated its transformation into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside, which was further used to synthesize galabiosides suitable as glycosyl donors in oligosaccharide synthesis (Ohlsson & Magnusson, 2000).

  • Glycosylation Reactions : It plays a crucial role in glycosylation reactions, where it is used as a glycosyl donor or acceptor. For instance, Uchiro, Miyazaki, and Mukaiyama (1997) used 2,3,4,6-tetra-O-benzyl-D-galactopyranose in the glycosylation reaction of several alcoholic nucleophiles, achieving high yields and stereoselectivities (Uchiro, Miyazaki, & Mukaiyama, 1997).

  • Synthesis of Disaccharide Derivatives : This compound is also important in synthesizing various disaccharide derivatives. For example, Sakamoto and Ohrui (2000) used a related compound for the synthesis of D-galactosyl-alpha-1,3-D-galactopyranose, a disaccharide epitope, by coupling it with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose (Sakamoto & Ohrui, 2000).

  • Stereocontrolled Synthesis : The compound is crucial in stereocontrolled synthesis. Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of a methyl galactopyranoside derivative using 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide, showcasing the compound's versatility in stereocontrolled synthesis (Daves, Kováč, & Glaudemans, 1990).

  • Synthesis of N-Galactosides : In addition, Mansour, Eid, and Khalil (2003) used the compound for preparing N-galactosides of 1,2,4-triazin-6(1H)-ones or thiones, which are of interest for their potential biological activity (Mansour, Eid, & Khalil, 2003).

Future Directions

The compound is positioned with utmost precision, its benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer . It is expected to continue playing a significant role in the research and development of drugs targeting various diseases .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFKLSXFOMSCJ-JGXHNEAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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